

Application Notes and Protocols for Electrophysiology Studies with LY2365109 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), with an IC50 of 15.8 nM for glycine uptake in cells over-expressing human GlyT1a.[1] [2] By blocking GlyT1, LY2365109 hydrochloride increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This potentiation of NMDA receptor activity makes LY2365109 hydrochloride a valuable tool for studying the role of glycinergic modulation in various physiological and pathological processes, including synaptic plasticity, neuronal excitability, and neurological disorders such as schizophrenia and epilepsy.[3][4] These application notes provide detailed protocols for investigating the electrophysiological effects of LY2365109 hydrochloride.

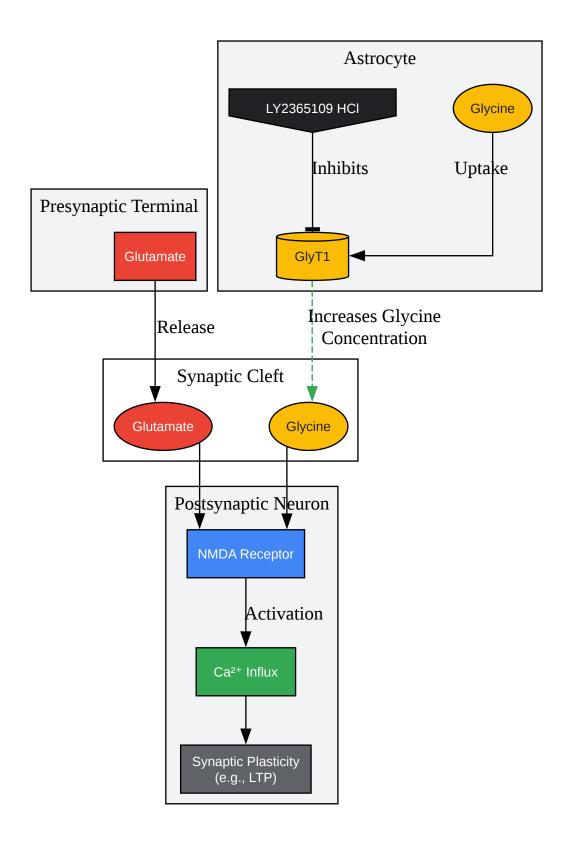
Data Presentation

The following tables summarize the expected quantitative data from electrophysiological experiments with **LY2365109 hydrochloride**. The values presented are illustrative and based on typical effects observed with potent GlyT1 inhibitors. Researchers should determine the specific values experimentally.

Table 1: Effect of **LY2365109 Hydrochloride** on NMDA Receptor-Mediated Excitatory Postsynaptic Currents (EPSCs)

Concentration	Peak Amplitude (% of Control)	Decay Time Constant (τ) (% of Control)	Charge Transfer (% of Control)
10 nM	110 ± 5	105 ± 3	115 ± 6
30 nM	125 ± 8	115 ± 4	140 ± 9
100 nM	150 ± 12	130 ± 6	180 ± 15
300 nM	145 ± 11	128 ± 5	175 ± 14

Table 2: Effect of **LY2365109 Hydrochloride** on Long-Term Potentiation (LTP) in Hippocampal Slices


Treatment Group	Baseline fEPSP Slope (mV/ms)	fEPSP Slope 60 min post- HFS (% of Baseline)
Control (Vehicle)	1.2 ± 0.1	150 ± 10
LY2365109 (100 nM)	1.1 ± 0.1	185 ± 12*

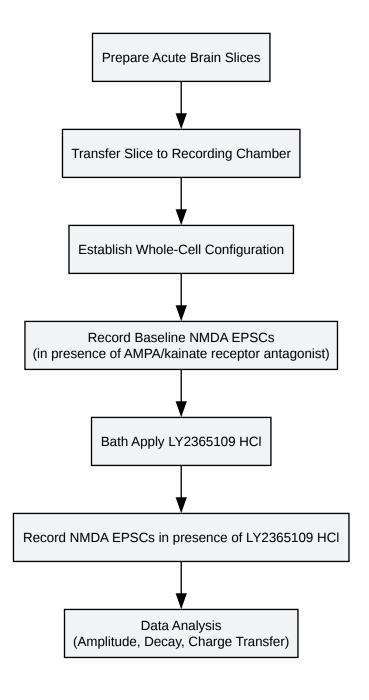
^{*}p < 0.05 compared to control. fEPSP: field Excitatory Postsynaptic Potential; HFS: High-Frequency Stimulation.

Signaling Pathway

The primary mechanism of action of **LY2365109 hydrochloride** is the inhibition of the glycine transporter 1 (GlyT1), which is predominantly expressed on astrocytes surrounding synaptic clefts. This inhibition leads to an accumulation of glycine in the synapse, thereby enhancing the activation of NMDA receptors, which require glycine as a co-agonist for their function.

Click to download full resolution via product page

Caption: Signaling pathway of LY2365109 hydrochloride.



Experimental Protocols

Whole-Cell Patch-Clamp Recordings of NMDA Receptor-Mediated EPSCs in Brain Slices

This protocol details the methodology for recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) from neurons in acute brain slices.

Workflow Diagram:

Click to download full resolution via product page

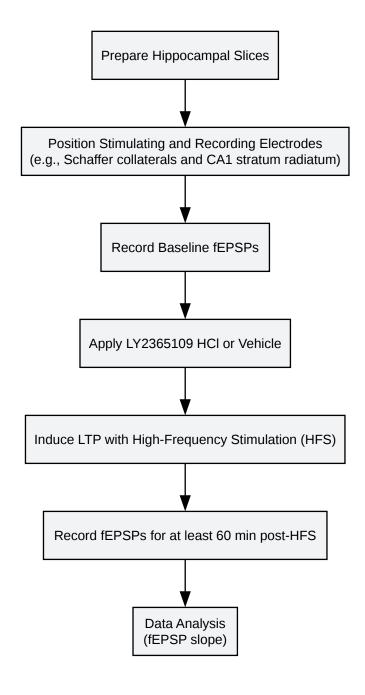
Caption: Workflow for patch-clamp recording of NMDA EPSCs.

a. Materials:

- LY2365109 hydrochloride stock solution (10 mM in DMSO)
- Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 glucose, 2 CaCl2, 2 MgSO4 (pH 7.4, bubbled with 95% O2/5% CO2).
- Internal solution for patch pipette containing (in mM): 135 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 5 QX-314 (pH 7.25).
- DNQX or NBQX (AMPA/kainate receptor antagonist)
- Picrotoxin (GABAA receptor antagonist)
- Brain slicing apparatus (vibratome)
- Patch-clamp amplifier and data acquisition system

b. Procedure:

- Prepare 300-400 μm thick coronal or sagittal brain slices (e.g., from hippocampus or prefrontal cortex) from a rodent model in ice-cold, oxygenated aCSF.
- Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
- Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
- Visually identify a neuron for recording (e.g., a pyramidal neuron in the CA1 region of the hippocampus) using DIC microscopy.
- Establish a whole-cell patch-clamp recording with a glass pipette (3-5 $M\Omega$ resistance) filled with the internal solution.


- Clamp the neuron at a holding potential of +40 mV to relieve the magnesium block of NMDA receptors.
- Add DNQX (10 μ M) and picrotoxin (100 μ M) to the aCSF to isolate NMDA receptor-mediated currents.
- Evoke EPSCs by stimulating afferent fibers with a bipolar electrode.
- Record stable baseline EPSCs for at least 10 minutes.
- Bath apply LY2365109 hydrochloride at the desired concentration (e.g., 10-300 nM) and record EPSCs for another 15-20 minutes.
- Wash out the drug and record recovery if necessary.
- c. Data Analysis:
- Measure the peak amplitude of the averaged EPSCs before and after drug application.
- Fit the decay phase of the EPSC with a single or double exponential function to determine the decay time constant.
- Calculate the total charge transfer by integrating the area under the EPSC.

Field Potential Recordings of Long-Term Potentiation (LTP)

This protocol describes how to assess the effect of **LY2365109 hydrochloride** on synaptic plasticity by measuring long-term potentiation (LTP) of field excitatory postsynaptic potentials (fEPSPs) in the hippocampus.

Workflow Diagram:

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LY2365109 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Electrophysiology Studies with LY2365109 Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608712#electrophysiology-studies-with-ly2365109-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com